1-(Naphthalen-2-ylmethyl)indole-2,3-dione
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Description
1-(Naphthalen-2-ylmethyl)indole-2,3-dione, also known as NBMI, is a synthetic compound that has been found to have potential applications in various fields of scientific research. It is a chelating agent that can bind to heavy metals and other toxic substances, which makes it a promising candidate for the treatment of heavy metal toxicity and related diseases.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research has explored novel synthesis methods for compounds similar to 1-(Naphthalen-2-ylmethyl)indole-2,3-dione. For instance, a new total synthesis of indolo[2,3-b]naphthalene-6,11-diones, which bears structural resemblance, involves a unique opening of certain indanones to benzoic acids, subsequently transformed into the target compounds (Fernández et al., 2004).
Chemical Structure Analysis : Studies have also focused on the structural elucidation of similar compounds. For example, the synthesis and structure determination of 3-(naphth-1-ylmethyl)indole, a compound closely related in structure, was analyzed using spectral and X-ray studies (Banerji et al., 2005).
Biological and Pharmacological Applications
Antimicrobial Activity : Research into derivatives of naphthalene-1,4-dione, which share a similar structure with 1-(Naphthalen-2-ylmethyl)indole-2,3-dione, shows promising antibacterial and antifungal properties. For instance, nitrogen- and sulfur-containing hetero-1,4-naphthoquinones have been evaluated as potent antifungal and antibacterial agents (Ibiş et al., 2011).
D-Amino Acid Oxidase Inhibition : Compounds structurally similar to 1-(Naphthalen-2-ylmethyl)indole-2,3-dione, like 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, have been synthesized as inhibitors of d-amino acid oxidase, an enzyme important in neurotransmitter regulation. These compounds have shown potential in enhancing plasma levels of certain amino acids in mice (Hin et al., 2015).
Material Science and Chemistry
Chemosensors for Metal Ions : Naphthoquinone derivatives, related to 1-(Naphthalen-2-ylmethyl)indole-2,3-dione, have been synthesized as chemosensors for detecting transition metal ions. These compounds exhibit color changes in the presence of specific metal ions, making them valuable in analytical chemistry (Gosavi-Mirkute et al., 2017).
Optoelectronic Applications : Push-pull chromophores based on the naphthalene scaffold, similar in structure to 1-(Naphthalen-2-ylmethyl)indole-2,3-dione, have been studied for their potential in optoelectronic applications. These compounds exhibit solvatochromic behavior and have been synthesized for use in materials science (Pigot et al., 2019).
properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-18-16-7-3-4-8-17(16)20(19(18)22)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJURTBBMRUNASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4C(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-2-ylmethyl)indole-2,3-dione |
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